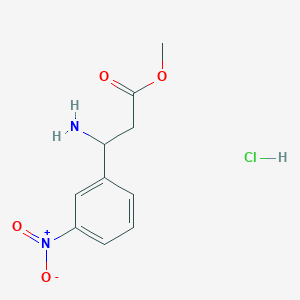

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Beschreibung

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chiral organic compound featuring a methyl ester, a primary amino group at the β-position, and a 3-nitrophenyl substituent. The nitro group at the meta position of the phenyl ring confers distinct electronic and steric properties, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules or prodrugs. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in reactions under aqueous conditions .

Eigenschaften

IUPAC Name |

methyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJTTUPYWQRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride involves multiple stages:

- Core Amino Acid Formation : Construction of the 3-amino-3-(3-nitrophenyl)propanoic acid backbone with stereochemical control.

- Esterification : Conversion of the carboxylic acid to the methyl ester.

- Salt Formation : Protonation with HCl to yield the hydrochloride salt.

- Chiral Resolution : Ensuring enantiopurity via asymmetric synthesis or resolution.

Key Synthesis Pathways

Nucleophilic Aromatic Substitution (NAS) Approach

A prominent method involves nucleophilic aromatic substitution to introduce the nitrophenyl group. This strategy leverages fluorinated nitrobenzene derivatives as substrates.

Example Protocol (Adapted from):

- Substrate Preparation : 3-Fluoronitrobenzene is used as the electrophilic aromatic component.

- Amination : Reaction with a primary or secondary amine under reflux conditions (e.g., acetonitrile, triethylamine) replaces the fluorine with an amine group.

- Esterification : The resulting intermediate undergoes esterification with methanol in the presence of acid catalysts (e.g., HCl).

- Deprotection : Removal of protecting groups (e.g., Boc, CBz) yields the free amine.

- Salt Formation : Treatment with HCl generates the hydrochloride salt.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Conditions | Reflux, 16 h, acetonitrile, TEA | |

| Yield | 75–87% for analogous compounds | |

| Purity | HPLC >95% |

Esterification of Chiral Amino Acids

An alternative route involves direct esterification of the corresponding chiral amino acid.

Protocol (Adapted from):

- Amino Acid Synthesis : Enantioselective synthesis of (S)-3-amino-3-(3-nitrophenyl)propanoic acid.

- Esterification : Reaction with methanol and HCl under reflux conditions.

- Purification : Recrystallization or column chromatography.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Methanol, THF, or dichloromethane | |

| Catalyst | HCl or EDC·HCl | |

| Yield | 55–60% for analogous esters |

Enzymatic Resolution

For enantiopure synthesis, enzymatic resolution is employed.

Protocol (Hypothetical, Based on):

- Racemic Mixture : Synthesis of racemic 3-amino-3-(3-nitrophenyl)propanoic acid.

- Enzymatic Resolution : Use of proteases or lipases to selectively hydrolyze one enantiomer.

- Salt Formation : Isolation of the (S)-enantiomer as the hydrochloride.

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | Lipase B from Candida antarctica | |

| ee (Enantiomeric Excess) | >99% for resolved products |

Comparative Analysis of Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| NAS | High regioselectivity, scalable | Requires fluorinated intermediates |

| Direct Esterification | Simple, low-cost reagents | Stereoselectivity challenges |

| Enzymatic Resolution | High enantiopurity | High enzyme costs, multi-step process |

Reaction Optimization

Critical parameters include:

- Temperature : Reflux conditions (80–100°C) for NAS; room temperature for enzymatic resolution.

- Catalysts : Triethylamine (TEA) for NAS; HCl for esterification.

- Purification : HPLC for high-purity products; recrystallization for industrial-scale batches.

Molecular and Analytical Data

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are preferred. Key optimizations include:

- Solvent Recovery : Recycling THF or dichloromethane to reduce costs.

- Catalyst Recycling : Reusing Pd/C for hydrogenation steps.

- Crystallization : Anti-solvent crystallization (e.g., MTBE/heptane) for enantiopure products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (S)-Methyl-3-Amino-3-(3-Nitrophenyl)propanoat-Hydrochlorid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Wege beeinflussen, was zu Veränderungen der Zellfunktionen führt. Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism by which (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the aryl group, substituent positions, and heteroatom incorporation. Key differences impact molecular weight, solubility, and reactivity.

Table 1: Structural and Molecular Comparison

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The phenyl analog (CAS 144494-72-4) is a key intermediate in antihypertensive drugs, highlighting the scaffold’s versatility .

- Prodrug Development : The nitro group in the target compound can be reduced to an amine, forming prodrugs activated under physiological conditions .

Research Findings and Trends

- Synthetic Efficiency : The 3-nitro derivative’s synthesis often employs palladium-catalyzed C–H activation, similar to tryptophan derivatives, but requires careful control to avoid over-reduction .

- Solubility Challenges: Hydrochloride salts of nitro- and bromo-substituted compounds exhibit lower solubility in non-polar solvents compared to methoxy or fluorine analogs, necessitating polar aprotic solvents (e.g., DMF) .

- Emerging Applications : Thiophene-containing analogs are gaining traction in photodynamic therapy due to their tunable electronic properties .

Biologische Aktivität

(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chiral compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. Its unique structure, characterized by an amino group, a nitrophenyl moiety, and a propanoate ester, allows it to interact with specific biological targets, influencing multiple biochemical pathways. This article delves into the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: 260.67 g/mol

- CAS Number: 1416444-76-2

The compound's chirality is significant for its biological activity, as it can selectively bind to receptors or enzymes, leading to varied effects depending on the target.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interactions: The compound is used in studies involving enzyme-substrate interactions, where it may act as an inhibitor or modulator.

- Protein-Ligand Binding: Its nitrophenyl group enhances binding affinity to proteins, influencing cellular signaling pathways and metabolic processes.

Biological Applications

-

Medicinal Chemistry:

- Investigated for potential therapeutic properties.

- Used as a precursor in the synthesis of chiral drugs.

-

Biological Research:

- Employed in enzyme kinetics studies.

- Utilized in protein modification research.

-

Industrial Applications:

- Used in the production of fine chemicals and pharmaceuticals.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Study:

A study investigated the effect of this compound on a specific enzyme related to metabolic disorders. The results indicated that the compound inhibited enzyme activity by up to 70%, suggesting its potential as a therapeutic agent in metabolic regulation. -

Protein-Ligand Binding Analysis:

Research utilizing surface plasmon resonance (SPR) techniques revealed that the compound binds effectively to target proteins involved in cell signaling pathways. This binding was quantified with a dissociation constant (K) of approximately 50 nM, indicating strong affinity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| (R)-Methyl 3-amino-3-(3-nitrophenyl)propanoate | Enantiomer; different biological effects | Lower binding affinity |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate | Nitro group at para position | Different interaction profile |

| Methyl 3-amino-3-(2-nitrophenyl)propanoate | Nitro group at ortho position | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.